molecular formula C22H14ClN3O3S2 B12144435 1-(4-chlorophenyl)-3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione

1-(4-chlorophenyl)-3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B12144435
M. Wt: 468.0 g/mol
InChI Key: QOKFCEQGIJFIAN-FMIVXFBMSA-N
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Description

1-(4-chlorophenyl)-3-{5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiazolidinone ring, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-{5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxidized indole derivatives, reduced thiazolidine compounds, and substituted chlorophenyl derivatives .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclooxygenase enzymes, leading to reduced inflammation. The compound’s indole moiety allows it to interact with various biological receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-3-{5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione include other indole derivatives and thiazolidinone compounds. its unique combination of functional groups and structural features sets it apart from other compounds. For example:

This unique combination of functional groups contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H14ClN3O3S2

Molecular Weight

468.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H14ClN3O3S2/c23-13-5-7-14(8-6-13)25-19(27)10-17(20(25)28)26-21(29)18(31-22(26)30)9-12-11-24-16-4-2-1-3-15(12)16/h1-9,11,17,29H,10H2/b12-9+

InChI Key

QOKFCEQGIJFIAN-FMIVXFBMSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O

Origin of Product

United States

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